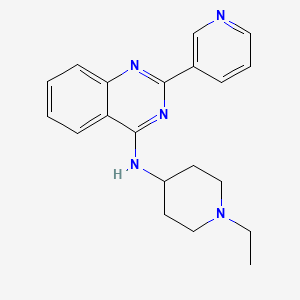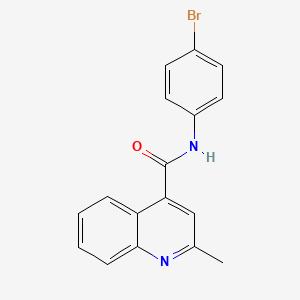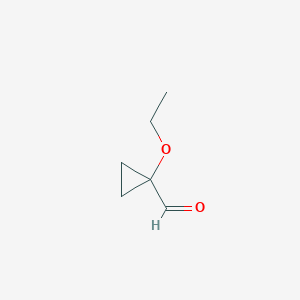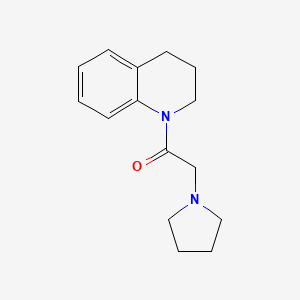
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde is a chemical compound that belongs to the class of aldehydes. It is also known as CPCA and is widely used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)cyclobutanecarbaldehyde is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has been found to have a neuroprotective effect and is being studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde has several advantages for lab experiments. It is readily available, and the synthesis method is simple and efficient. It has been found to have low toxicity and is relatively stable. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also sensitive to air and moisture, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of 1-(Cyclopropylmethyl)cyclobutanecarbaldehyde. It is being studied for its potential use in the development of new drugs and pharmaceuticals. It is also being studied for its potential use in the treatment of cancer, bacterial and fungal infections, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Conclusion:
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde is a chemical compound with unique properties that make it a valuable tool in scientific research. It has been found to have potent antitumor, antibacterial, and antifungal activity and is being studied for its potential use in the development of new drugs and pharmaceuticals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(Cyclopropylmethyl)cyclobutanecarbaldehyde involves the reaction between cyclopropylmethylmagnesium bromide and cyclobutanone. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is high, and the purity of the product is also excellent.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde is widely used in scientific research for its unique properties. It is used as a building block in the synthesis of various compounds. It is also used in the development of new drugs and pharmaceuticals. It has been found to exhibit potent antitumor activity and is being studied for its potential use in cancer treatment. It has also been found to have antibacterial and antifungal properties and is being studied for its potential use in the development of new antibiotics.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-9(4-1-5-9)6-8-2-3-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQNLBQFBIPXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)

![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)


![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)

